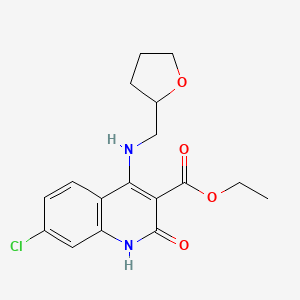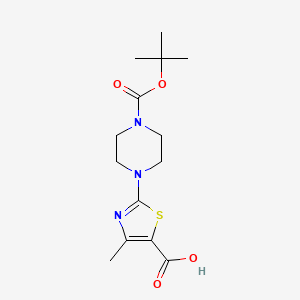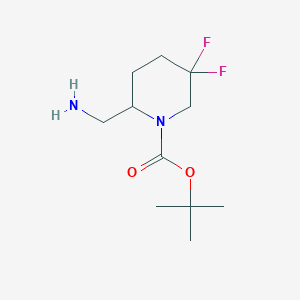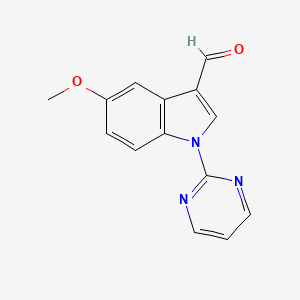
1-Methoxy-3-(morpholin-4-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(morpholin-4-yl)propan-2-amine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature morpholine groups and methoxy functionalities, which are relevant to the analysis of the compound . Morpholine is a common moiety in drug design due to its versatility and the ability to participate in various chemical reactions .
Synthesis Analysis
The synthesis of related compounds involves the use of morpholine enamines, which are generated in situ and then reacted with other chemical entities to form the desired products. For instance, methyl 3-alkylazulene-1-carboxylates were synthesized using morpholine enamines of aldehydes, demonstrating the utility of morpholine in synthetic organic chemistry . Another study synthesized a compound with antiproliferative activity by condensing a morpholino-indazole derivative with a methoxyphenylcarbamoyl compound . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 1-Methoxy-3-(morpholin-4-yl)propan-2-amine.
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and methoxy groups has been determined using various analytical techniques. For example, the crystal structure of a morpholino-indazole derivative was elucidated, providing insights into the spatial arrangement of the morpholine ring in relation to other functional groups . This information is crucial for understanding the three-dimensional conformation of 1-Methoxy-3-(morpholin-4-yl)propan-2-amine, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Morpholine derivatives are known to participate in a variety of chemical reactions. The papers describe the use of morpholine in cyclization reactions and its role in the synthesis of compounds with biological activity . These reactions often involve the formation of new rings or the functionalization of existing ones, which is pertinent to the chemical behavior of 1-Methoxy-3-(morpholin-4-yl)propan-2-amine.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-Methoxy-3-(morpholin-4-yl)propan-2-amine are not directly reported, the properties of similar compounds can provide valuable insights. For instance, the solubility, melting point, and stability of morpholine derivatives can be influenced by the presence of methoxy and other substituents . These properties are important for the practical application and handling of the compound.
Wissenschaftliche Forschungsanwendungen
Inhibitive Performance on Carbon Steel Corrosion
1-Methoxy-3-(morpholin-4-yl)propan-2-amine (a tertiary amine) demonstrates significant potential as an anodic inhibitor for carbon steel corrosion. Inhibitive performance was improved with increased concentration, showcasing its efficacy in retarding anodic dissolution of iron by forming a protective layer on the metal surface (Gao, Liang, & Wang, 2007).
Reaction Kinetics with Alicyclic Amines
The compound has been studied in the context of reactions with alicyclic amines. Its reactivity, particularly in kinetically controlled environments, has been a subject of interest, indicating its potential in various synthetic chemical processes (Castro, Leandro, Quesieh, & Santos, 2001).
Antibacterial Activity
In a study involving the halogenated hydrocarbon amination reaction, a derivative of 1-Methoxy-3-(morpholin-4-yl)propan-2-amine demonstrated notable antibacterial activity. This opens avenues for its potential use in medical and pharmaceutical applications (Cai Zhi, 2010).
Use in Fluorescent Labeling
The compound has been utilized in the synthesis of novel fluorophores. Its characteristics, such as strong fluorescence in a wide pH range, make it a valuable tool in biomedical analysis, particularly as a fluorescent labeling reagent (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Synthesis of Novel Compounds
1-Methoxy-3-(morpholin-4-yl)propan-2-amine plays a role in the synthesis of various novel compounds, such as 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones, and its derivatives, which have potential applications in different fields of chemistry and pharmacology (Jurd, 1978).
Synthesis of Polyesteramides
It has been used in the synthesis of polyesteramides with pendant functional groups. This indicates its importance in the development of polymers with specific functional capabilities, relevant in materials science (Veld, Dijkstra, & Feijen, 1992).
Development of Copper(II) Complexes
Research has involved the use of 1-Methoxy-3-(morpholin-4-yl)propan-2-amine in the synthesis of copper(II) complexes. Such complexes have potential applications in catalysis and materials chemistry (Hang, Dong, & Wang, 2011).
Safety And Hazards
The safety data for 1-Methoxy-3-(morpholin-4-yl)propan-2-amine indicates that it is potentially dangerous. It has been assigned the GHS05 pictogram, indicating that it is corrosive . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Eigenschaften
IUPAC Name |
1-methoxy-3-morpholin-4-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-11-7-8(9)6-10-2-4-12-5-3-10/h8H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVHCXPPKPMUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(morpholin-4-yl)propan-2-amine | |
CAS RN |
1510469-79-0 |
Source


|
| Record name | 1-methoxy-3-(morpholin-4-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methylsulfanyl)-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B3004571.png)

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)
![4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B3004577.png)




![Ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004585.png)

![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)

